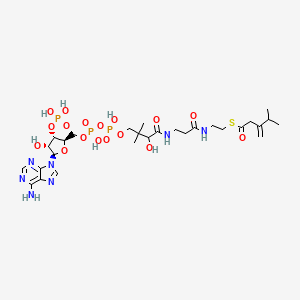
3-Isopropylbut-3-enoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Isopropylbut-3-enoyl-CoA” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Isopropylbut-3-enoyl-CoA” involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Detailed synthetic routes and reaction conditions would be specific to the compound and require experimental data.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “3-Isopropylbut-3-enoyl-CoA” can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might use reagents such as potassium permanganate or chromium trioxide, while reduction reactions could involve hydrogen gas and a palladium catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed experimental data would be required to identify these products.
Applications De Recherche Scientifique
Biochemical Pathways
3-Isopropylbut-3-enoyl-CoA is involved in the degradation of terpenes, particularly in the metabolic pathways of certain bacteria and plants. It serves as an intermediate in the conversion of α-pinene to various products, including 3-isopropylbut-3-enoic acid. This transformation is catalyzed by specific enzymes such as enoyl-CoA hydratases and acyl-CoA epimerases, which play crucial roles in microbial metabolism of terpenes .
2.1. Biofuel Production
The metabolic pathways involving this compound are essential for the production of biofuels from plant biomass. Research indicates that optimizing these pathways can enhance the efficiency of converting lignocellulosic materials into biofuels. For instance, maize (Zea mays) has been studied extensively for its potential to produce bioethanol through metabolic engineering that leverages intermediates like this compound .
2.2. Microbial Metabolism
Studies have shown that certain microbial communities enriched with genes for terpene degradation utilize compounds like this compound for metabolic activities that could lead to bioremediation or bioaugmentation strategies. These microbes can convert harmful terpenes into less toxic compounds, thus playing a role in environmental cleanup .
3.1. Drug Development
The compound's role in secondary metabolite production has implications for drug discovery and development. For example, the modulation of pathways involving this compound can lead to the synthesis of novel bioactive compounds with therapeutic properties. Research has indicated that manipulating these pathways can yield metabolites with antioxidant and anti-inflammatory activities .
3.2. Acetylcholinesterase Inhibition
Recent studies have explored the potential of compounds derived from metabolic pathways involving this compound as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The structural modifications of related compounds have shown promise in enhancing inhibitory activity against this enzyme .
Case Studies
Mécanisme D'action
The mechanism of action of “3-Isopropylbut-3-enoyl-CoA” would depend on its specific molecular targets and pathways involved. Detailed studies would be required to elucidate these mechanisms, including binding studies, cellular assays, and in vivo experiments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “3-Isopropylbut-3-enoyl-CoA” might include other nucleoside analogs, phosphorylated compounds, or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound would be highlighted by its specific structure, functional groups, and potential applications. Detailed comparisons with similar compounds would require experimental data and literature references.
Propriétés
Formule moléculaire |
C28H46N7O17P3S |
|---|---|
Poids moléculaire |
877.7 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate |
InChI |
InChI=1S/C28H46N7O17P3S/c1-15(2)16(3)10-19(37)56-9-8-30-18(36)6-7-31-26(40)23(39)28(4,5)12-49-55(46,47)52-54(44,45)48-11-17-22(51-53(41,42)43)21(38)27(50-17)35-14-34-20-24(29)32-13-33-25(20)35/h13-15,17,21-23,27,38-39H,3,6-12H2,1-2,4-5H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23?,27-/m1/s1 |
Clé InChI |
WVYOQRLDVNRMEW-AXEMQUGESA-N |
SMILES |
CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérique |
CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















